molecular formula C21H25F3N4O3 B15115049 4-Methoxy-1-methyl-5-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one

4-Methoxy-1-methyl-5-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one

Cat. No.: B15115049
M. Wt: 438.4 g/mol
InChI Key: KGYXTEDWWRCIFR-UHFFFAOYSA-N
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Description

4-Methoxy-1-methyl-5-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one is a complex organic compound featuring a pyridine ring substituted with a trifluoromethyl group, a piperidine ring, and a dihydropyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1-methyl-5-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one typically involves multiple steps, including the formation of the piperidine and pyridine rings, followed by their functionalization and coupling. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of the Pyridine Ring: This may involve condensation reactions using suitable starting materials.

    Functionalization: Introduction of the trifluoromethyl group and other substituents through electrophilic aromatic substitution or other suitable reactions.

    Coupling: The final step involves coupling the functionalized piperidine and pyridine rings under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-methyl-5-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Methoxy-1-methyl-5-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific biological pathways.

    Pharmacology: It can be studied for its potential therapeutic effects and mechanisms of action in various disease models.

    Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.

    Industrial Applications: It may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Methoxy-1-methyl-5-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-1-methyl-5-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H25F3N4O3

Molecular Weight

438.4 g/mol

IUPAC Name

4-methoxy-1-methyl-5-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidine-1-carbonyl]pyridin-2-one

InChI

InChI=1S/C21H25F3N4O3/c1-26(18-10-15(4-7-25-18)21(22,23)24)12-14-5-8-28(9-6-14)20(30)16-13-27(2)19(29)11-17(16)31-3/h4,7,10-11,13-14H,5-6,8-9,12H2,1-3H3

InChI Key

KGYXTEDWWRCIFR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)N2CCC(CC2)CN(C)C3=NC=CC(=C3)C(F)(F)F

Origin of Product

United States

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